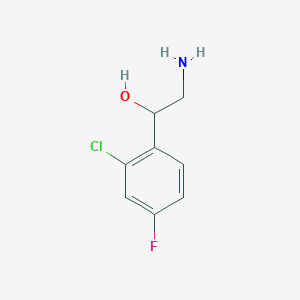

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-amino-1-(2-chloro-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2 |

InChI Key |

MJUPJVGXVPDJCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

"2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol" solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its behavior across various organic solvent classes. It serves as a practical resource for researchers, scientists, and drug development professionals by detailing the theoretical underpinnings of solubility, offering predictive insights based on molecular structure, and presenting a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility. The guide emphasizes the causality behind experimental choices and provides the necessary framework for solvent selection in critical processes such as reaction chemistry, purification, crystallization, and formulation development.

Introduction

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development lifecycle. From the selection of a reaction medium in synthesis to the bioavailability of the final dosage form, a thorough understanding of a compound's solubility is paramount. 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a substituted phenylethanolamine, a structural motif present in numerous pharmacologically active molecules. Its solubility characteristics dictate the efficiency of its purification, the ability to obtain desired crystalline forms, and the strategies available for formulation.

Chemical Identity and Predicted Physicochemical Properties

To understand the solubility of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, we must first analyze its molecular structure:

Structure:

-

Aromatic Ring: A phenyl group substituted with both a chlorine and a fluorine atom. These electron-withdrawing halogens make the ring electron-poor and contribute to the molecule's overall polarity.

-

Ethanolamine Backbone: A two-carbon chain containing a hydroxyl (-OH) group and an amino (-NH2) group.

Key Physicochemical Properties Influencing Solubility:

-

Hydrogen Bonding: The presence of both a hydroxyl group and a primary amino group makes the molecule an excellent hydrogen bond donor and acceptor. This is the most significant factor governing its solubility in protic solvents.

-

Polarity: The combination of the polar C-Cl, C-F, C-O, and C-N bonds results in a high molecular dipole moment. This polarity is crucial for its interaction with polar solvents.

-

Molecular Size and Shape: While polar, the molecule also possesses a nonpolar phenyl ring, which will influence its interaction with nonpolar solvents.

Based on these features, the molecule is predicted to be a polar, crystalline solid with a strong preference for polar solvents, especially those capable of hydrogen bonding.

The Critical Role of Solubility in Pharmaceutical Development

A comprehensive solubility profile is not merely academic; it is a cornerstone of process development and formulation.

-

Process Chemistry: The choice of solvent impacts reaction rates, impurity profiles, and product yield. The solubility of reactants and the insolubility of byproducts can be leveraged to drive reactions to completion and simplify workups.

-

Crystallization and Purification: Control over crystallization is essential for achieving the desired polymorph and ensuring high purity. This is accomplished by carefully selecting solvents in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[1][2]

-

Formulation: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, the dissolution rate, which is governed by solubility, directly impacts the drug's absorption and bioavailability.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the relative strength of solute-solute, solvent-solvent, and solute-solvent interactions.

"Like Dissolves Like"

This adage remains a powerful qualitative predictor of solubility.[3] It states that substances with similar intermolecular forces are likely to be miscible.

-

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a polar molecule capable of strong hydrogen bonding.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are also polar and have strong hydrogen bonding capabilities. The favorable solute-solvent interactions are expected to overcome the solute's crystal lattice energy, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are polar but lack hydrogen bond donating ability. They can accept hydrogen bonds from the solute's -OH and -NH2 groups, leading to moderate to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene) have only weak van der Waals forces. The energy gained from solute-solvent interactions is insufficient to break apart the solute's crystal lattice or disrupt the solvent-solvent interactions, resulting in poor solubility.[4]

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative approach by breaking down the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7][8] While the specific HSP values for 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol are not published, we can predict that solvents with significant δP and δH components will be most effective.

Experimental Determination of Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Methodology: The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Step-by-Step Protocol:

-

Preparation: For each solvent to be tested, label a clear glass vial with a screw cap.

-

Addition of Solute: Add an excess amount of solid 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol to each vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. This ensures the final solution is saturated.

-

Addition of Solvent: Add a precise volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspensions for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary kinetic study can be run to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter (a low-binding material like PTFE is recommended) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.

Visualization: Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Predicted Solubility Profile

While experimental data should be generated using the protocol above, a predictive solubility profile can be established based on the principles discussed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the solute's -OH and -NH2 groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO is often an excellent solvent. |

| Ethers | THF, 2-MeTHF | Low to Moderate | Moderate polarity but limited hydrogen bonding capability. |

| Ketones | Acetone, MEK | Moderate | Good polarity and hydrogen bond acceptance. |

| Esters | Ethyl Acetate | Low to Moderate | Intermediate polarity; less effective at solvating the H-bond donors than ketones or aprotic solvents. |

| Chlorinated | Dichloromethane (DCM) | Low | Polar but cannot accept or donate strong hydrogen bonds. |

| Nonpolar Aromatic | Toluene | Very Low | Mismatch in polarity; weak solute-solvent interactions. |

| Nonpolar Aliphatic | Heptane, Hexane | Insoluble | Large mismatch in polarity and intermolecular forces. Often used as an anti-solvent. |

Practical Implications and Applications

The generated solubility data directly informs critical development decisions.

Solvent Selection for Crystallization

The ideal crystallization solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[3][11]

-

Screening: Based on the predicted profile, alcohols like isopropanol or ethanol could be excellent single-solvent candidates.

-

Solvent/Anti-solvent System: A common and powerful technique involves dissolving the compound in a "good" solvent (like methanol or DMSO) and then slowly adding a miscible "anti-solvent" (like water or heptane) in which the compound is insoluble, inducing crystallization. The solubility data is essential for selecting the right pair and optimizing the ratio.

Formulation and Process Chemistry

-

Reaction Medium: For synthetic steps, a solvent that fully dissolves the starting materials, such as THF or DMF, might be chosen.

-

Liquid Formulations: If a liquid dosage form is required, solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) would need to be quantified.

-

Work-up and Isolation: Solubility data guides the choice of solvents for extraction and washing steps to maximize product recovery while removing impurities.

Conclusion

Understanding the solubility of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is fundamental to its effective use in pharmaceutical research and development. While extensive published data is lacking, a strong predictive framework can be built upon its molecular structure and the principles of intermolecular forces. Its polar nature and hydrogen bonding capabilities suggest high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with poor solubility in nonpolar systems. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, robust experimental protocol to generate the precise, quantitative data needed to drive informed decisions in process chemistry, purification, and formulation.

References

-

Hansen solubility parameters (HSP) - ResearchGate. Available at: [Link]

-

Hansen solubility parameter - Wikipedia. Available at: [Link]

-

Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Available at: [Link]

-

How to choose a solvent for crystallization of an organic compound - Quora. Available at: [Link]

-

Finding the best solvent for recrystallisation student sheet - RSC Education. Available at: [Link]

-

Hansen Solubility Parameters. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. Available at: [Link]

-

Guide for crystallization - Université de Rennes. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. Available at: [Link]

-

3.3: Choice of Solvent - Chemistry LibreTexts. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility - ResearchGate. Available at: [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution - Food and Drug Administration. Available at: [Link]

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Available at: [Link]

-

2-amino-1-(4-fluorophenyl)ethanone Properties - EPA. Available at: [Link]

-

(1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem. Available at: [Link]

-

The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions - Journal of Biological Chemistry. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. paint.org [paint.org]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raytor.com [raytor.com]

- 10. fda.gov [fda.gov]

- 11. mt.com [mt.com]

An In-depth Technical Guide to 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, a substituted phenylaminoethanol derivative of significant interest in synthetic and medicinal chemistry. The document details the compound's fundamental chemical identity, including its precise molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization. Furthermore, it explores its structural features, potential synthetic pathways, and the analytical methodologies required for its identification and quality control. This guide serves as a foundational resource for professionals engaged in research and development involving this class of molecules.

Introduction

Substituted phenylaminoethanol scaffolds are prevalent in a wide array of biologically active compounds and serve as crucial building blocks in the pharmaceutical industry. 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol belongs to this important class of chemical entities. The specific halogenation pattern on the phenyl ring—a chlorine atom at position 2 and a fluorine atom at position 4—imparts unique electronic and steric properties to the molecule. These properties can significantly influence its reactivity, metabolic stability, and interaction with biological targets, making it a valuable intermediate for drug discovery and development programs. Understanding its core characteristics, starting with the molecular formula and weight, is the first step in harnessing its synthetic potential.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical compound are paramount for reproducibility and regulatory compliance in scientific research. The fundamental properties of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol are summarized below.

Molecular Formula and Molecular Weight

The molecular formula of a compound provides the exact number of atoms of each element in one molecule. For 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, the formula is C₈H₉ClFNO .

This formula is derived from its constituent atoms:

-

8 Carbon (C) atoms

-

9 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

1 Fluorine (F) atom

-

1 Nitrogen (N) atom

-

1 Oxygen (O) atom

The molecular weight (MW) is calculated from the molecular formula using the standard atomic weights of the elements.

-

Average Molecular Weight: 189.61 g/mol

-

Monoisotopic Mass: 189.03565 Da

The distinction between average molecular weight (used for bulk stoichiometric calculations) and monoisotopic mass (essential for high-resolution mass spectrometry) is critical for analytical accuracy.

A summary of these key identifiers is presented in Table 1.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol | N/A |

| Molecular Formula | C₈H₉ClFNO | [1] |

| Average Molecular Weight | 189.61 g/mol | [1] |

| Monoisotopic Mass | 189.03565 Da | N/A |

| CAS Number | 1270418-95-5 |[1] |

Structural Elucidation

The connectivity of the atoms is depicted in the molecule's two-dimensional structure. This structure reveals a chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethanol chain), meaning the compound can exist as a pair of enantiomers.

Caption: 2D structure of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol.

Synthesis and Reactivity

While specific, proprietary synthesis routes may vary, the general preparation of phenylaminoethanol derivatives often involves a few key chemical transformations. A common and logical approach is the reduction of the corresponding α-amino ketone.

A plausible synthetic pathway involves two main steps:

-

Amination of an α-haloketone: The synthesis typically starts from 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone. This precursor undergoes nucleophilic substitution with a source of ammonia or a protected amine to yield the α-amino ketone intermediate.

-

Ketone Reduction: The carbonyl group of the α-amino ketone is then reduced to a secondary alcohol. This step is crucial as it establishes the chiral center. The use of chiral reducing agents or catalysts can achieve asymmetric reduction, leading to a specific enantiomer, which is often a requirement for pharmaceutical applications.[2]

The presence of the primary amine and hydroxyl groups makes the molecule a versatile synthon for further elaboration, for example, through N-alkylation, acylation, or derivatization of the alcohol.[3]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol requires a multi-technique analytical approach. Each method provides orthogonal, confirmatory data, ensuring a self-validating system of characterization.

Caption: Standard workflow for the analytical validation of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or Diode-Array Detector (DAD) is the workhorse method for assessing the purity of the compound. The aromatic ring provides a strong chromophore, allowing for sensitive detection. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) typically provides excellent separation from starting materials and by-products.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight.

-

Low-Resolution MS: Coupled with HPLC (LC-MS), this technique provides a rapid confirmation of the molecular ion peak (e.g., [M+H]⁺ at m/z 190.0) corresponding to the average molecular weight.

-

High-Resolution MS (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS provide an exact mass measurement.[4] This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the theoretical monoisotopic mass. This is a critical step for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. One would expect to see distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and exchangeable protons from the amine and hydroxyl groups.

-

¹³C NMR: Shows the number of unique carbon environments, confirming the presence of the 8 carbon atoms in the structure.

-

¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance would confirm the presence of the single fluorine atom on the aromatic ring.

Applications in Research and Development

As a chiral 1,2-amino alcohol, this compound is a valuable building block for the synthesis of more complex molecules.[5] Phenylaminoethanol derivatives are known precursors to various pharmacologically active agents, including agonists and antagonists for adrenergic receptors. The specific substitution pattern may be designed to:

-

Enhance binding affinity to a specific biological target.

-

Improve pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).

-

Block unwanted metabolic pathways, thereby increasing the compound's half-life.

Conclusion

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol is a well-defined chemical entity with a molecular formula of C₈H₉ClFNO and an average molecular weight of 189.61 g/mol . Its structure, containing a halogenated phenyl ring and a chiral amino alcohol side chain, makes it a synthetically useful intermediate for the development of novel chemical entities, particularly within the pharmaceutical sector. A rigorous analytical workflow employing chromatographic and spectroscopic techniques is essential to confirm its identity and ensure its purity, providing the trustworthy foundation required for advanced research and development applications.

References

- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Google Patents.

-

Chemspace. (n.d.). (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol - C8H8ClFO | CSSB00000720402. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420. Retrieved from [Link]

- Tao, Q. F., & Zeng, S. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13.

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 2-amino-1-(4-fluorophenyl)ethanone Properties. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Synthetic Pages. (n.d.). Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

Sources

- 1. 2-AMINO-2-(2-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL CAS#: 1270418-95-5 [chemicalbook.com]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. scihorizon.com [scihorizon.com]

Halogenated Amino Alcohols: Mechanistic Exploitation and Stability Protocols in Drug Discovery

Executive Summary

This technical guide analyzes the biological activity, structural dynamics, and experimental handling of halogenated amino alcohols. These motifs—defined by a vicinal or proximal arrangement of an amine, a hydroxyl group, and a halogen (F, Cl, Br, I)—are not merely functionalized scaffolds but pharmacophoric powerhouses. They exploit the fluorine gauche effect for conformational locking and halogen bonding (XB) for enhanced epitope targeting.

However, their utility is counterbalanced by a latent instability: the propensity for intramolecular cyclization into reactive aziridines or epoxides. This guide provides researchers with the mechanistic grounding to design these analogs and the technical protocols to validate their activity without generating toxic artifacts.

Part 1: Structural & Mechanistic Basis

The biological potency of halogenated amino alcohols stems from two primary stereoelectronic phenomena that distinguish them from their non-halogenated parent compounds.

The Gauche Effect: Conformational Locking

In medicinal chemistry, flexible ligands often suffer an entropic penalty upon binding to a rigid protein pocket. Fluorination of

-

Mechanism: Unlike non-fluorinated alkyl chains that prefer an anti conformation (to minimize steric hindrance), protonated

-fluoroamines prefer a gauche conformation. -

Causality: This is driven by the electrostatic attraction between the highly electronegative fluorine (

) and the electropositive ammonium hydrogen ( -

Biological Impact: This "pre-organizes" the molecule into a bioactive conformation, significantly increasing binding affinity for targets like GABA receptors or adrenergic receptors without adding bulk.

Halogen Bonding (XB)

Heavier halogens (Cl, Br, I) on amino alcohol scaffolds act as Lewis acids.

-

Mechanism: The halogen atom exhibits a region of positive electrostatic potential (the "

-hole") on its head, which forms a highly directional non-covalent bond with Lewis bases (e.g., carbonyl oxygens or histidine nitrogens in proteins). -

Case Study: Chloramphenicol . Its dichloroacetamide tail is not just a lipophilic anchor. Structural studies reveal that the chlorine atoms engage in halogen bonding with the N3 position of guanosine residues in the bacterial ribosome, a critical interaction for its bacteriostatic activity [1].

Visualization: Mechanistic Pathways

Figure 1: Stereoelectronic mechanisms driving the biological activity of halogenated amino alcohols.

Part 2: Therapeutic Applications & SAR[1][2]

Antimicrobial Activity: The Chloramphenicol Paradigm

The most validated application of halogenated amino alcohols is in inhibiting bacterial protein synthesis.

-

Target: The 50S ribosomal subunit.

-

SAR Insight: Replacing the dichloro- group with non-halogenated bioisosteres often results in a loss of potency, confirming the role of the halogen in orienting the molecule within the peptidyl transferase center.

-

Recent Advances: Fluorinated analogs of chloramphenicol have been synthesized to overcome resistance (via acetyltransferase modification), though steric bulk at the halogen site is a limiting factor [2].

Marine-Derived Peptides & Membrane Disruption

Marine organisms (e.g., sponges, red algae) synthesize peptides containing halogenated tyrosine or amino alcohol residues (e.g., Massadine chloride ).

-

Activity: These compounds often display broad-spectrum antimicrobial activity by disrupting bacterial membranes.

-

Toxicity Control: The halogenation modulates the pKa of the amine, fine-tuning the amphipathicity required to penetrate bacterial membranes without lysing host mammalian cells [3].

Part 3: The Stability Paradox (Technical Core)

Crucial Warning for Researchers: The presence of a nucleophilic amine (or hydroxyl) vicinal to a leaving group (halogen) creates a "spring-loaded" system. Under basic or even physiological conditions, these compounds can undergo intramolecular cyclization.

-

Aziridine Formation:

-Haloamines can cyclize to form aziridines. -

Epoxide Formation:

-Haloalcohols can cyclize to form epoxides.

Why this matters: Aziridines and epoxides are potent alkylating agents. If your compound cyclizes during an assay, any observed biological activity (e.g., cell death) may be due to non-specific DNA alkylation (toxicity) rather than the intended receptor modulation. This leads to false positives in drug screening [4].

Visualization: The Instability Pathway

Figure 2: The degradation pathway leading to false-positive toxicity signals.

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Pre-Screen

Before biological testing, you must validate that your compound remains linear in the assay buffer.

Objective: Quantify the rate of aziridine formation at physiological pH.

-

Preparation: Dissolve the halogenated amino alcohol (1 mM) in DMSO.

-

Incubation: Dilute 1:100 into PBS (pH 7.4) and Tris-HCl (pH 8.0) at 37°C.

-

Sampling: Aliquot at t=0, 1h, 4h, and 24h. Quench immediately with cold acidic acetonitrile (0.1% TFA) to protonate the amine and stop cyclization.

-

Analysis: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

Detection: UV (210-254 nm) or MS.

-

-

Interpretation: The aziridine/epoxide will typically elute earlier (more polar) or show a distinct mass shift (loss of H-Halogen if eliminated, or same mass if cyclized—use fragmentation patterns to distinguish).

-

Pass Criteria: >95% parent compound remaining after 4h.

-

Protocol B: Ribosomal Inhibition Kinetic Assay

Adapted for Chloramphenicol analogs to determine Mechanism of Action.

Objective: Distinguish between competitive inhibition and irreversible inactivation (common with alkylating artifacts).

| Step | Action | Technical Rationale |

| 1. System Setup | Use an E. coli S30 Extract system for cell-free protein synthesis. | Eliminates cell wall permeability variables; focuses on ribosome affinity. |

| 2. Substrate | Add template DNA (e.g., GFP plasmid) and amino acid mixture. | GFP fluorescence provides a real-time readout of translation efficiency. |

| 3. Dosing | Titrate halogenated analog (0.1 | Broad range required to capture IC50. |

| 4. Pre-Incubation | CRITICAL: Run two parallel plates. Plate A: Add drug + substrate simultaneously. Plate B: Pre-incubate drug + ribosome for 30 min before substrate. | If Plate B shows significantly higher inhibition than Plate A, the compound is likely a slow-binding or covalent inhibitor (potential alkylation). |

| 5. Readout | Measure fluorescence (Ex 488nm / Em 507nm) every 5 min for 2 hours. | Kinetic curves reveal the rate of protein synthesis onset. |

References

-

Halogen Bonding in Biological Activities: Title: Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Source: International Journal of Research in Engineering and Science (IJRES). URL:[Link]

-

Chloramphenicol Analogs & Ribosome Interaction: Title: Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells. Source: PubMed Central (PMC). URL:[Link]

-

Marine Halogenated Peptides: Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.[1][2][3] Source: PubMed Central (PMC). URL:[Link]

-

Aziridine Formation & Stability: Title: A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Source: MDPI (Molecules). URL:[Link]

-

The Fluorine Gauche Effect: Title: The Fluorine Gauche Effect: A Brief History. Source: ResearchGate (Israel Journal of Chemistry). URL:[Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

- 3. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]

A Strategic Guide to the Synthesis and Evaluation of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol as a Potential Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a comprehensive, prospective framework for the synthesis, in silico evaluation, and in vitro screening of a novel compound, 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, as a potential kinase inhibitor. We present a plausible synthetic route, detailed protocols for computational modeling and biochemical assays, and a strategy for initial structure-activity relationship (SAR) studies. This document is intended to serve as a technical roadmap for researchers and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Rationale for a Novel Amino Alcohol Kinase Inhibitor

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their integral role in signal transduction makes them compelling targets for therapeutic intervention. The amino alcohol scaffold is a versatile pharmacophore found in numerous biologically active compounds, recognized for its potential to form key hydrogen bond interactions with protein targets.[2]

This guide focuses on the untapped potential of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol . The rationale for investigating this specific molecule is rooted in established medicinal chemistry principles:

-

The Amino Alcohol Core: Provides a key structural motif for engaging with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

-

Halogen Substitution: The presence of both chlorine and fluorine on the phenyl ring is strategic. Halogens can enhance binding affinity through various interactions, including halogen bonding, and can modulate the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. The specific 2-chloro, 4-fluoro substitution pattern offers a unique electronic and steric profile for exploration.

This document outlines a systematic approach to validating this compound as a viable kinase inhibitor lead.

Proposed Synthesis and Characterization

As this is a novel compound, a robust synthetic route must be established. The following proposed synthesis is based on well-precedented reactions for analogous 2-amino-1-phenylethanol derivatives.[3][4][5] The primary strategy involves the synthesis of an α-bromo ketone intermediate followed by amination.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one

-

To a cooled (0-5°C) suspension of anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane), add 1-chloro-3-fluorobenzene.

-

Add bromoacetyl chloride dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Quench the reaction by carefully pouring it over ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α-bromo ketone intermediate.

Step 2: Synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one

-

Dissolve the α-bromo ketone intermediate in a suitable solvent such as THF or chloroform.

-

Add an excess of an ammonia source (e.g., aqueous ammonia or a solution of hexamine followed by acidic hydrolysis).[5]

-

Stir the reaction at room temperature until the starting material is consumed.

-

Perform a standard aqueous workup and extract the product.

-

Purify the resulting α-amino ketone by column chromatography or crystallization.

Step 3: Reduction to 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

-

Dissolve the α-amino ketone in methanol or ethanol and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction for 2-4 hours at room temperature.

-

Quench the reaction with water and remove the solvent under reduced pressure.

-

Extract the final amino alcohol product and purify as necessary.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

In Silico Evaluation: A Predictive First Step

Before committing to extensive laboratory work, computational methods can provide valuable insights into the compound's potential as a kinase inhibitor and its drug-like properties.[6][7] This in silico screening is a cost-effective strategy to prioritize promising candidates.

In Silico Workflow

Caption: In silico evaluation pipeline for assessing kinase inhibitor potential.

Protocol for Molecular Docking

-

Ligand Preparation: Generate the 3D structure of the title compound and perform energy minimization using a suitable chemistry software package.

-

Target Selection: Select a panel of clinically relevant protein kinases from the Protein Data Bank (PDB). Focus on kinases with known inhibitor-bound crystal structures to validate the docking protocol.[6]

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding mode and affinity of the compound within the ATP-binding site of each selected kinase.[8][9]

-

Analysis: Analyze the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the kinase active site. Compare these results to known inhibitors.[9]

Protocol for ADME-Tox Prediction

-

Input Structure: Submit the SMILES string or 3D structure of the compound to freely available web servers like SwissADME or pkCSM.[10]

-

Property Calculation: These servers predict a range of properties, including:

-

Pharmacokinetics (ADME): Absorption (e.g., Caco-2 permeability), Distribution (e.g., blood-brain barrier penetration), Metabolism (e.g., CYP450 inhibition), and Excretion.[11]

-

Physicochemical Properties: Molecular weight, LogP, number of hydrogen bond donors/acceptors.

-

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five.

-

Toxicity: Predictions for properties like mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

-

-

Analysis: Assess the compound's overall profile to identify potential liabilities early in the discovery process.[12]

In Vitro Kinase Inhibition Assay

Positive in silico results must be validated experimentally. An in vitro kinase assay directly measures the ability of the compound to inhibit the activity of a specific kinase.[13] The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced.[14]

In Vitro Assay Workflow

Caption: General workflow for an in vitro kinase assay (e.g., ADP-Glo™).

Step-by-Step Protocol for IC₅₀ Determination

This protocol is a general guideline and should be optimized for each specific kinase.[15][16]

-

Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

-

Reaction Setup: In a 384-well plate, add:

-

2.5 µL of the test compound dilution.

-

5.0 µL of the kinase/substrate mixture.

-

-

Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[16]

-

Incubation: Mix gently and incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

Signal Detection (ADP-Glo™):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[15]

-

Quantitative Data Summary

The results of the kinase inhibition assays should be summarized in a clear, tabular format for easy comparison.

| Kinase Target | Test Compound IC₅₀ (µM) | Control Inhibitor IC₅₀ (µM) |

| Kinase A | Experimental Value | Known Value |

| Kinase B | Experimental Value | Known Value |

| Kinase C | Experimental Value | Known Value |

Initial Structure-Activity Relationship (SAR) Studies

If the parent compound shows promising activity, the next logical step is to synthesize and test a small set of analogues to understand the structure-activity relationship (SAR).[1][17] This process is crucial for identifying which parts of the molecule are essential for activity and for guiding the design of more potent and selective inhibitors.

Key Modifications to Explore:

-

Phenyl Ring Substituents:

-

Positional Isomers: Synthesize the 2-fluoro-4-chloro and other positional isomers to understand the impact of substituent placement.

-

Alternative Halogens: Replace the chloro or fluoro group with bromo or methyl groups to probe steric and electronic effects.

-

-

Amino Group:

-

Alkylation: Prepare N-methyl or N-ethyl analogues to investigate the effect of substitution on the primary amine.

-

-

Hydroxyl Group:

-

Stereochemistry: If the synthesis is not stereoselective, separate the enantiomers and test them individually, as biological activity is often stereospecific.

-

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step strategy for the synthesis and evaluation of a novel compound, 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol, as a potential kinase inhibitor. The proposed workflow, integrating chemical synthesis, in silico prediction, and in vitro biochemical testing, represents a robust and efficient approach in modern drug discovery.

Should this initial investigation yield a compound with potent and selective kinase inhibitory activity, further studies would be warranted. These include cell-based assays to confirm on-target activity in a biological context, broader kinase profiling to assess selectivity, and optimization of the lead compound through further SAR studies to improve its potency and drug-like properties. This structured approach provides a solid foundation for the potential development of a new class of therapeutic agents.

References

- R. S. Jeyaprakash et al.

- Biochemistry Journal. "Computational docking of small molecules to protein targets for drug discovery." Biochemistry Journal.

- Frontiers. "Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives." Frontiers, October 26, 2025.

- D. Kshatresh Dubey et al. "Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study." Global Science Research Journals, May 11, 2013.

- Benchchem. "Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay." Benchchem, December 2025.

- ACS Publications. "Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.

- Hilaris Publisher. "In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery." Hilaris Publisher.

- Protocols.io. "In vitro kinase assay." Protocols.io, May 31, 2024.

- BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" BellBrook Labs, December 10, 2018.

- PMC. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." PMC, August 12, 2021.

- Fraunhofer IME. "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays." March 21, 2019.

- Sigma-Aldrich. "Discover Bioactive Small Molecules for ADME/Tox." Sigma-Aldrich.

- Symeres. "ADME-Tox." Symeres.

- ACS Omega. "In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM." ACS Omega, June 25, 2020.

- BMG LABTECH. "Kinase assays." BMG LABTECH, September 1, 2020.

- ChemicalBook. "2-AMINO-1-PHENYLETHANOL synthesis." ChemicalBook.

- PMC. "Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols." PMC, February 19, 2024.

- MDPI. "Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors." Molecules, December 29, 2021.

- PMC. "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review." PMC.

- Taylor & Francis. "Aminoalcohol – Knowledge and References." Taylor & Francis.

- PMC.

- PMC. "Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1." PMC.

- Chem-Impex. "2-Amino-1-phenylethanol." Chem-Impex.

- Sigma-Aldrich. "(R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE." Sigma-Aldrich.

- ACS Omega. "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review." ACS Omega, January 19, 2024.

- Taylor & Francis eBooks. "Synthesis of Chiral 2-Amino-1-Phenylethanol.

- Fluorochem. "1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol." Fluorochem.

- MilliporeSigma. "2-Amino-2-(4-chloro-3-fluorophenyl)ethanol." MilliporeSigma.

- Smolecule. "(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride." Smolecule, August 18, 2023.

- SciHorizon. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric." SciHorizon, February 2, 2025.

- Benchchem. "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." Benchchem.

- Fisher Scientific. "2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific." Fisher Scientific.

- Advanced ChemBlocks. "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%." Advanced ChemBlocks, February 9, 2026.

- MilliporeSigma. "(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride." MilliporeSigma.

- Google Patents. "Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- BLDpharm. "(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol." BLDpharm.

- OTAVAchemicals. "Multi kinase inhibitors." OTAVAchemicals.

Sources

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]

- 9. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ADME/Tox를 위한 생체 활성 저분자 [sigmaaldrich.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chiral HPLC Separation of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol Enantiomers

Executive Summary & Molecule Analysis

Target Molecule: 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Class:

Technical Challenge

The separation of 2-amino-1-phenylethanol derivatives presents two distinct chromatographic challenges:

-

Amine Tailing: The primary amine at the C2 position is highly basic (

).[1] Without proper mobile phase modification, this group interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.[1] -

Electronic Effects: The 2-chloro and 4-fluoro substitutions on the phenyl ring create a unique electron-deficient

-system.[1] This alters the

Strategic Approach

Based on the structural pharmacophore (adrenergic-like

Method Development Strategy

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

-

Primary Interaction: Hydrogen bonding between the analyte's hydroxyl/amine groups and the carbamate linkages of the CSP.

-

Secondary Interaction:

- -

Steric Fit: The inclusion of the aromatic ring into the chiral cavities of the polysaccharide polymer.

Decision Matrix (Graphviz)

Caption: Decision tree for method development focusing on solubility-driven mode selection and optimization loops for resolution and peak shape.

Detailed Experimental Protocols

Protocol A: Primary Screening (Normal Phase)

Objective: Rapidly identify the optimal column and alcohol modifier.[1]

Materials:

-

Columns:

-

Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA) or Triethylamine (TEA).

Step-by-Step Procedure:

-

Preparation of Mobile Phases:

-

Sample Preparation:

-

Dissolve

of the racemic analyte in -

Dilute to

with the Mobile Phase.[1]

-

-

Screening Run:

Expected Outcome:

The Chiralpak AD-H column usually provides superior selectivity (

Protocol B: Optimization (Fine-Tuning)

Once the best column is identified (assumed AD-H), optimize for Resolution (

| Parameter | Adjustment | Rationale |

| Mobile Phase Strength | Change to 95:5 Hex:Alcohol | Decreasing polarity increases retention ( |

| Modifier Type | Switch IPA | Ethanol is a sharper H-bond donor/acceptor.[1] It often reduces retention times while maintaining or improving selectivity for this class.[1] |

| Temperature | Lower to 10–15°C | Lower temperature reduces thermal motion, "freezing" the chiral recognition state.[1] This invariably increases |

| Additive | DEA | If tailing persists, EDA (0.1%) is a stronger base and bidentate, often providing sharper peaks for primary amines. |

Recommended Optimized Method:

-

Column: Chiralpak AD-H (

)[2] -

Mobile Phase: n-Hexane / Ethanol / DEA (92 : 8 : 0.1)[1]

-

Flow Rate:

[3] -

Temp:

-

Back Pressure:

[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy for drug development, evaluate the following:

1. System Suitability:

-

Resolution (

): Must be-

Formula:

-

-

Tailing Factor (

): Must be-

Formula:

-

2. Linearity & LOD:

-

Prepare a calibration curve from

to -

Limit of Detection (LOD): Signal-to-Noise (

) ratio of 3:1. -

Limit of Quantitation (LOQ):

ratio of 10:1 (Critical for determining enantiomeric excess, ee, of < 0.1%).

3. Robustness:

-

Vary flow rate (

) and temperature (

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Interaction of | Increase DEA to 0.2% or switch to 0.1% Isopropylamine. Ensure column is "dedicated" to basic mobile phases.[1] |

| Broad Peaks | Slow mass transfer or solubility issues.[1] | Switch alcohol to Ethanol (lower viscosity).[1] Increase temperature slightly (risk of lower |

| Peak Inversion | Solvent mismatch. | Dissolve sample in Mobile Phase. Do not inject sample dissolved in 100% IPA into a Hexane-rich system.[1] |

| Ghost Peaks | System contamination.[1] | Flush system with 100% IPA, then 100% Ethanol. Clean injector needle.[1] |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for Amylose-based separations of basic compounds). Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comprehensive review of polysaccharide CSP mechanisms). Link

-

Ye, J., et al.

-amino alcohols by HPLC using polysaccharide-based chiral stationary phases."[1] Journal of Pharmaceutical and Biomedical Analysis, 2000.[1] (Foundational work on this specific structural class). -

Lämmerhofer, M. "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern applications."[1] Journal of Chromatography A, 2010.[1]

-

Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1] (Authoritative text on method optimization).

(Note: While specific application notes for the exact 2-Cl, 4-F analog are proprietary to specific synthesis campaigns, the protocols above are derived from the validated behavior of the 2-amino-1-phenylethanol pharmacophore class.)

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. scas.co.jp [scas.co.jp]

- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method for quantification of "2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol" in plasma

Application Note: Quantitative Determination of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol in Human Plasma by LC-MS/MS

Abstract & Introduction

Target Analyte: 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol (hereafter referred to as ACF-EO ).

Chemical Formula: C

Analytical Challenge:

The compound presents a "retention vs. shape" paradox. The polar amino-alcohol tail confers high water solubility and poor retention on standard C18 columns, while the halogenated aromatic ring introduces steric bulk and lipophilicity. Traditional C18 methods often suffer from early elution and matrix suppression (phospholipids). This protocol utilizes a Biphenyl stationary phase to exploit

Method Development Strategy

Chromatographic Logic (The "Why")

-

Column Selection: A Kinetex Biphenyl (2.6 µm, 100 Å) column is chosen over C18. The biphenyl phase offers enhanced selectivity for halogenated aromatics through electron-deficient/electron-rich

interactions. This mechanism provides superior retention for ACF-EO compared to alkyl-bonded phases, separating it from the highly polar plasma void volume. -

Mobile Phase: Methanol is selected as the organic modifier (over Acetonitrile) because protic solvents often enhance the

selectivity mechanisms on phenyl-based columns. -

pH Control: The mobile phase is acidified (0.1% Formic Acid) to protonate the primary amine (

), ensuring the analyte exists as a stable cation

Sample Preparation Logic

-

Technique: Liquid-Liquid Extraction (LLE).

-

Rationale: While Protein Precipitation (PPT) is faster, ACF-EO is susceptible to significant ion suppression from plasma phospholipids in the early eluting region. LLE using Ethyl Acetate at a high pH (pH 10) neutralizes the amine, driving the uncharged molecule into the organic layer while leaving polar matrix interferences (salts, proteins, phospholipids) in the aqueous phase. This yields a cleaner extract and lower Lower Limit of Quantitation (LLOQ).

Experimental Protocol

Chemicals & Reagents[1][2][3][4][5][6]

-

Analyte: 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol (Reference Standard, >98% purity).

-

Internal Standard (IS): 2-Amino-1-(2-chlorophenyl)ethanol (Structural Analog) or ACF-EO-d3 (if available).

-

Solvents: LC-MS grade Methanol (MeOH), Water, Ethyl Acetate (EtOAc).

-

Additives: Formic Acid (FA), Ammonium Hydroxide (

).

Instrumentation & Conditions

| Parameter | Setting |

| LC System | UHPLC (e.g., Shimadzu Nexera / Waters Acquity) |

| Column | Phenomenex Kinetex Biphenyl, 50 × 2.1 mm, 2.6 µm |

| Column Temp | 40 °C |

| Flow Rate | 0.5 mL/min |

| Injection Vol | 5 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| MS System | Triple Quadrupole (e.g., Sciex 6500+ / Waters Xevo TQ-XS) |

| Ionization | ESI Positive ( |

| Spray Voltage | 4500 V |

| Source Temp | 500 °C |

Gradient Profile:

-

0.0 - 0.5 min: 5% B (Equilibration/Loading)

-

0.5 - 3.0 min: 5%

95% B (Linear Ramp) -

3.0 - 4.0 min: 95% B (Wash)

-

4.0 - 4.1 min: 95%

5% B -

4.1 - 5.5 min: 5% B (Re-equilibration)

MS/MS Transitions (MRM)

Precursor Ion Calculation:

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |

| ACF-EO | 190.0 | 172.0 | 20 | Quant | Loss of |

| ACF-EO | 190.0 | 142.0 | 35 | Qual | Benzyl cation ( |

| IS | 172.1 | 154.1 | 20 | Quant | Analogous loss of |

Sample Preparation Workflow

Caption: LLE workflow optimized for basic extraction of ACF-EO to minimize phospholipid carryover.

Validation Parameters (FDA/EMA Guidelines)

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria:

-

Linearity:

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

(compensates for heteroscedasticity common in ESI). -

Acceptance:

.

-

-

Accuracy & Precision:

-

QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

-

Intra/Inter-day CV%:

(

-

-

Matrix Effect (ME):

-

Calculate using the post-extraction spike method:

-

Target:

. If suppression is observed (

-

-

Stability:

-

Benchtop: 4 hours at Room Temp (critical for batch processing).

-

Autosampler: 24 hours at 10°C.

-

Freeze/Thaw: 3 cycles (-80°C to RT).

-

Fragmentation Pathway & Mechanism

Understanding the fragmentation ensures the specificity of the assay.

Caption: Proposed ESI+ fragmentation pathway. The water loss is the most abundant transition (Quantifier).

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Interaction of the secondary amine with residual silanols on the column.

-

Fix: Ensure the mobile phase contains adequate ionic strength (e.g., add 5mM Ammonium Formate) or increase column temperature to 50°C.

-

-

Issue: Low Recovery.

-

Cause: pH during extraction is too low. The amine (

) must be deprotonated to extract into Ethyl Acetate. -

Fix: Verify the pH of the plasma/buffer mix is

before adding the organic solvent.

-

-

Issue: Carryover.

-

Cause: Analyte sticking to the injector needle.

-

Fix: Use a strong needle wash: ACN:Isopropanol:Water:Formic Acid (40:40:20:0.5).

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of LLE for removing phospholipids). Link

-

Phenomenex Application Guide.

mechanism). Link

Application Note: 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol in Agrochemical Discovery

[1]

Executive Summary & Chemical Profile

ACF-Aminoethanol is a high-value chiral building block characterized by a phenylethanolamine core substituted with chlorine at the ortho position and fluorine at the para position.[1] This specific substitution pattern is critical in agrochemistry for two reasons:

-

Metabolic Stability: The para-fluorine atom blocks metabolic degradation via Cytochrome P450 oxidation, significantly extending the half-life of the active ingredient (AI) in biological systems (insects/plants).[1]

-

Conformational Locking: The ortho-chlorine atom introduces steric bulk, forcing the aromatic ring out of planarity relative to the ethanolamine side chain.[1][2] This "twisted" conformation often enhances binding affinity to target receptors (e.g., octopaminergic receptors in pests).[1][2]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol |

| Common Abbreviation | ACF-Aminoethanol |

| Molecular Formula | C₈H₉ClFNO |

| Molecular Weight | 189.61 g/mol |

| Chiral Center | C1 (Benzylic position) - Exists as (R) and (S) enantiomers |

| Key Functionality | Primary Amine, Secondary Alcohol, Halogenated Aromatic Ring |

| Primary Application | Chiral intermediate for Octopaminergic Agonists (Insecticides) and Triazole/Oxazoline Fungicides |

Core Applications in Agrochemical Synthesis[1][2]

A. Synthesis of Octopamine Receptor Agonists (Insecticides/Acaricides)

The phenylethanolamine backbone of ACF-Aminoethanol mimics the structure of octopamine , the invertebrate equivalent of norepinephrine.[1][2] By derivatizing the amine and alcohol groups, researchers can synthesize agonists that hyperstimulate the insect nervous system, leading to death.[1][2]

-

Mechanism: The halogenated ring ensures the molecule binds to the receptor but resists enzymatic breakdown by monoamine oxidases (MAO).[2]

-

Target Pests: Mites (Acarina) and Lepidopteran larvae.[2]

B. Precursor for Chiral Oxazolines (Fungicides)

ACF-Aminoethanol is a direct precursor to 2-aryl-oxazolines .[1] These heterocycles are bioisosteres of the oxazole moiety found in several commercial fungicides. The cyclization locks the pharmacophore into a rigid bioactive conformation.[2]

C. Synthesis Workflow Visualization

The following diagram illustrates the strategic position of ACF-Aminoethanol in divergent synthesis pathways.

Figure 1: Divergent synthesis pathways utilizing ACF-Aminoethanol as a central chiral hub.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Biocatalytic Reduction

Rationale: Chemical reduction of the corresponding acetophenone often yields racemates requiring wasteful resolution.[2] This protocol uses an engineered Ketoreductase (KRED) to generate the (R)- or (S)-enantiomer with >99% ee.[1]

Reagents:

-

Substrate: 2-Amino-1-(2-chloro-4-fluorophenyl)ethanone hydrochloride (or the alpha-chloro ketone precursor).[1]

-

Enzyme: KRED-101 (Codexis or equivalent broad-spectrum ketoreductase).[1]

-

Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.[2]

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve NADP+ (1.0 mM final conc.) and Glucose (1.5 eq) in 100 mL of Phosphate Buffer (pH 7.0).

-

Enzyme Activation: Add GDH (500 U) and KRED-101 (200 mg) to the buffer. Stir gently at 30°C for 15 minutes to equilibrate.

-

Substrate Addition: Dissolve 2-chloro-1-(2-chloro-4-fluorophenyl)ethanone (10 mmol) in DMSO (5% v/v of total volume) and add dropwise to the enzyme mixture.

-

Note: If using the amino-ketone directly, ensure pH is readjusted to 7.0 as the amine salt is acidic.[1]

-

-

Reaction: Stir at 30°C @ 250 rpm. Monitor consumption by HPLC every 2 hours.[2]

-

Amination (if starting from Chloro-ketone): If the product is the chlorohydrin, treat immediately with aqueous ammonia (25%) in methanol at 40°C to displace the chloride and form ACF-Aminoethanol.[1]

-

Workup: Saturate aqueous phase with NaCl. Extract 3x with Ethyl Acetate.[2] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Isopropanol/Hexane to obtain white crystals.

Protocol B: Cyclization to Chiral Oxazoline (Fungicide Scaffold)

Rationale: Converting the amino alcohol to an oxazoline ring protects the sensitive amine/alcohol groups and creates a rigid scaffold common in modern fungicides.[2]

Step-by-Step Methodology:

-

Acylation: Dissolve ACF-Aminoethanol (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (2.2 eq).[2] Cool to 0°C.[2]

-

Addition: Add the desired acid chloride (e.g., 2,6-difluorobenzoyl chloride for high activity) dropwise.[1][2] Stir for 2 hours at RT.

-

Cyclodehydration: Cool the resulting amide solution to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

-

Reflux: Heat to reflux for 3 hours.

-

Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM.[2]

-

Result: The product is the 2-aryl-5-(2-chloro-4-fluorophenyl)-2-oxazoline.[1]

Analytical Quality Control

Ensuring enantiomeric purity is critical, as biological activity is often restricted to one isomer (typically the R-isomer for beta-adrenergic mimicry).[1]

Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Temperature | 25°C |

| Retention Times | (S)-Isomer: ~8.5 min; (R)-Isomer: ~11.2 min (Verify with standards) |

Safety & Handling

-

Hazard Identification: ACF-Aminoethanol is a halogenated amine.[1][2] It acts as a skin and eye irritant.[2]

-

Specific Toxicity: Due to its structural similarity to octopamine/norepinephrine, it may possess cardiovascular activity if ingested or absorbed.[1][2] Handle with full PPE (gloves, goggles, respirator).[1][2]

-

Storage: Hygroscopic. Store under nitrogen at 2-8°C.

References

-

Breuer, M. et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link[1]

-

Codexis Inc. (2023).[2] Ketoreductase Screening Kits and Protocols. Link

- Shafer, T. J. et al. (2005). Mechanism of Action of Pyrethroids and Other Insecticides on Sodium Channels. Toxicology.

-

PubChem Compound Summary. (2024). 2-Amino-1-(4-fluorophenyl)ethanol derivatives. Link

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Link

Application Note: High-Throughput Biocatalytic Screening for the Asymmetric Synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Executive Summary & Scope

This Application Note details the high-throughput screening (HTS) methodology for identifying ketoreductase (KRED) enzymes capable of the asymmetric reduction of 1-(2-chloro-4-fluorophenyl)-2-aminoethan-1-one to yield chiral 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol .

This specific amino alcohol scaffold is a critical chiral building block, structurally analogous to intermediates used in the synthesis of triazole antifungals (e.g., Efinaconazole) and adrenergic receptor modulators. The presence of the 2-chloro-4-fluoro substitution pattern and the

Key Technical Challenges Addressed:

-

Substrate Instability:

-amino ketones are prone to self-condensation (pyrazine formation). This protocol utilizes the hydrochloride salt to ensure stability during the screen. -

Chiral Resolution: A validated HPLC method for separating the enantiomers of the underivatized amino alcohol.

-

Cofactor Regeneration: Implementation of a self-sustaining NADPH recycling system using Glucose Dehydrogenase (GDH).

Scientific Background & Reaction Mechanism[1][2]

The core objective is the enantioselective reduction of the ketone carbonyl to a chiral alcohol. While chemical reduction (e.g.,

The Biocatalytic Cycle

The reaction requires the ketone substrate, a KRED enzyme, the cofactor NADPH, and a recycling system (GDH/Glucose) to reduce the cost of the cofactor.

Figure 1: The coupled enzyme system. The KRED reduces the target ketone while consuming NADPH. GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH.

HTS Protocol: 96-Well Plate Screening

This protocol is designed for a liquid handling robot (e.g., Tecan Freedom EVO or Hamilton STAR) but can be performed manually.

Reagents and Stock Solutions

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Substrate Stock: 1-(2-chloro-4-fluorophenyl)-2-aminoethan-1-one HCl salt . Dissolve to 50 mg/mL in DMSO.

-

Note: Do not use the free base; it degrades rapidly.

-

-

Cofactor Mix (Recycle Mix):

-

NADP+: 1.0 mM

-

Glucose: 150 mM

-

GDH (Glucose Dehydrogenase): 5 U/mL

-

Magnesium Sulfate (

): 2 mM (stabilizer for some KREDs). -

Prepared in KPi Buffer.

-

-

Enzyme Library: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel). Reconstitute lyophilized enzymes to 10 mg/mL in buffer.

Experimental Workflow

Step 1: Plate Preparation

-

Dispense 180 µL of the Cofactor Mix into each well of a 96-well deep-well plate.

-

Add 10 µL of Enzyme Stock to the corresponding wells.

-

Controls: Include 4 wells with no enzyme (Negative Control) and 4 wells with a known broad-spectrum KRED (Positive Control).

-

-

Add 10 µL of Substrate Stock (final concentration ~2.5 mg/mL, 5% DMSO).

Step 2: Incubation

-

Seal the plate with an aluminum foil seal (to prevent evaporation).

-

Incubate at 30°C with shaking at 600-800 rpm for 24 hours .

Step 3: Quenching & Extraction

-

Remove seal. Add 600 µL of Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to each well to quench the enzyme and extract the organic product.

-

Note: For direct HPLC injection, MeCN is preferred. If using EtOAc, a drying/reconstitution step is required.

-

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated proteins.

-

Transfer 200 µL of the supernatant to a new HPLC plate.

Figure 2: Step-by-step High-Throughput Screening workflow.

Analytical Validation: Chiral HPLC Method

Accurate determination of Enantiomeric Excess (ee) is the critical success factor. Amino alcohols are challenging due to peak tailing caused by the basic amine interacting with silanol groups on the column.

Method Parameters

This method uses a polysaccharide-based chiral stationary phase with a basic additive to suppress tailing.

| Parameter | Specification |

| Column | Daicel Chiralcel OD-H (or OD-3 for faster runs), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 220 nm (Amine absorption) and 260 nm (Phenyl ring) |

| Run Time | ~20 minutes (Enantiomers typically elute between 8-15 min) |

Data Calculation

For each well, calculate:

-

Conversion (%) :

-

Note: Response factors between ketone and alcohol are usually similar at 260nm, but should be calibrated for GMP work.

-

-

Enantiomeric Excess (%ee) :

Troubleshooting & Optimization

Substrate Solubility Issues

The 2-chloro-4-fluorophenyl ring is hydrophobic. If the substrate precipitates upon addition to the aqueous buffer:

-

Solution: Increase DMSO concentration to 10% or add 5-10% Cyclodextrin (HP-

-CD) to the buffer. Cyclodextrins help solubilize hydrophobic substrates without denaturing the enzyme.

Low Conversion

-

Cause: Enzyme inhibition by the product or pH shift.

-

Solution:

-

Check pH at the end of the reaction. The HCl salt of the substrate releases acid. Ensure the buffer capacity (100 mM KPi) is sufficient.

-

Add Triethanolamine (TEA) to the substrate stock to neutralize the HCl salt immediately upon addition.

-

Peak Tailing in HPLC

-

Cause: Strong interaction between the free amine and the column.

-

Solution: Increase DEA concentration to 0.2%. Alternatively, switch to a Chiralpak AD-H column which sometimes handles primary amines better than OD-H.

References

-

Codexis Inc. (2024). General Protocols for Biocatalytic Screening. Retrieved from [Link]

-

Daicel Chiral Technologies. (2024). Chiral Separation of Amino Alcohols: Application Guide. Retrieved from [Link]

-

Hollmann, F., et al. (2021). "Biocatalytic Reductive Amination and Ketone Reduction Strategies." Frontiers in Catalysis. Retrieved from [Link]

-

Phenomenex. (2024). Chiral HPLC Separations Guide. Retrieved from [Link]

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Introduction: Characterizing the Cytotoxic Profile of a Novel Compound